molecular formula C6H3Cl2NO2 B032671 3,4-Dichloronitrobenzene CAS No. 99-54-7

3,4-Dichloronitrobenzene

Cat. No. B032671
Key on ui cas rn: 99-54-7
M. Wt: 192 g/mol
InChI Key: NTBYINQTYWZXLH-UHFFFAOYSA-N
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Patent
US05475163

Procedure details

If nitration is carried out in the hitherto known manner in an HNO3 /H2SO4 mixture without addition of H3PO4, in the nitration of 1,2-dichlorobenzene the two isomers are typically formed in approximately 98.5% yield in a ratio of 3,4-dichloro- 1-nitrobenzene to 2,3-dichloro- 1-nitrobenzene of 8.2:1. If 1,2-dichlorobenzene is nitrated using phosphoric acid which is concentrated to 104%, simultaneously dispensing with sulphuric acid and with additional use of nearly anhydrous nitric acid, then a shift in favour of the 2,3-isomer is obtained. The ratio 3,4-: 2,3-dichloro-1-nitrobenzene accordingly falls to values of 5.95 or 5.45, depending slightly on the reaction temperature, as was found by our own experiments. The term 104% strength H3PO4 signifies a concentrated, i.e. dehydrated, phosphoric acid, which contains a proportion of pyrophosphoric acid and accordingly has a P2O5 content which corresponds to 104% H3PO4. The serious disadvantage of such a procedure is the great fall in the yield to 89% or even 86% as a specific function of the reaction temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].OS(O)(=O)=O.OP(O)(O)=O.[Cl:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[Cl:22]>>[Cl:15][C:16]1[CH:21]=[C:20]([N+:1]([O-:4])=[O:2])[CH:19]=[CH:18][C:17]=1[Cl:22].[Cl:15][C:16]1[C:17]([Cl:22])=[CH:18][CH:19]=[CH:20][C:21]=1[N+:1]([O-:3])=[O:2] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05475163

Procedure details

If nitration is carried out in the hitherto known manner in an HNO3 /H2SO4 mixture without addition of H3PO4, in the nitration of 1,2-dichlorobenzene the two isomers are typically formed in approximately 98.5% yield in a ratio of 3,4-dichloro- 1-nitrobenzene to 2,3-dichloro- 1-nitrobenzene of 8.2:1. If 1,2-dichlorobenzene is nitrated using phosphoric acid which is concentrated to 104%, simultaneously dispensing with sulphuric acid and with additional use of nearly anhydrous nitric acid, then a shift in favour of the 2,3-isomer is obtained. The ratio 3,4-: 2,3-dichloro-1-nitrobenzene accordingly falls to values of 5.95 or 5.45, depending slightly on the reaction temperature, as was found by our own experiments. The term 104% strength H3PO4 signifies a concentrated, i.e. dehydrated, phosphoric acid, which contains a proportion of pyrophosphoric acid and accordingly has a P2O5 content which corresponds to 104% H3PO4. The serious disadvantage of such a procedure is the great fall in the yield to 89% or even 86% as a specific function of the reaction temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].OS(O)(=O)=O.OP(O)(O)=O.[Cl:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[Cl:22]>>[Cl:15][C:16]1[CH:21]=[C:20]([N+:1]([O-:4])=[O:2])[CH:19]=[CH:18][C:17]=1[Cl:22].[Cl:15][C:16]1[C:17]([Cl:22])=[CH:18][CH:19]=[CH:20][C:21]=1[N+:1]([O-:3])=[O:2] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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